D-异麦芽糖

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

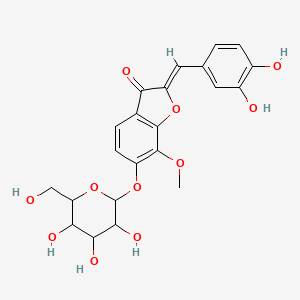

D-Leucrose is a natural sucrose isomer . It is also known as a disaccharide, which is a type of carbohydrate that consists of two monosaccharides .

Synthesis Analysis

Glucansucrases, produced mainly by Leuconostoc mesenteroides and oral Streptococcus species, catalyze the synthesis of high molecular weight d-glucose polymers, named glucans, from sucrose . In the presence of efficient acceptors, they catalyze the synthesis of low molecular weight oligosaccharides .Chemical Reactions Analysis

The polymerization reaction is the main reaction of dextransucrase, which produces α-1,6-linked glucans, while the hydrolysis reaction is a side reaction that produces glucose and fructose. In addition, the isomerization reaction of dextransucrase can produce leucrose from sucrose .科学研究应用

有机合成砌块

D-异麦芽糖是重要的有机合成砌块,可以用于生产复杂分子。 它被用于合成药物、农用化学品和其他生物活性化合物 .

食品工业中的甜味剂

异麦芽糖是嘉吉公司销售的一种名为 Xtend™ Sucromalt 的甜味剂混合物中的成分,表明它可作为一种替代甜味剂 .

生物相容材料

作用机制

Target of Action

D-Leucrose, a naturally occurring isomer of sucrose, is primarily targeted by glucansucrases . These enzymes are produced mainly by Leuconostoc mesenteroides and oral Streptococcus species, but also by lactic acid bacteria . They play a key role in the cariogenic process and have industrial value due to the production of dextrans and oligosaccharides .

Mode of Action

Glucansucrases catalyze the synthesis of high molecular weight D-glucose polymers, named glucans, from sucrose . In the presence of efficient acceptors, they catalyze the synthesis of low molecular weight oligosaccharides .

Biochemical Pathways

The biochemical properties of dextransucrase-type enzyme were reported; this biocatalyst has synthesizing capabilities of dextran, consisting predominantly of α-(1,6)-linked α-D-glucopyranosyl units, as well as the sucrose isomer of leucrose . The glucansucrase enzyme catalyzes the synthesis of high molecular weight D-glucose polymers named glucans from sucrose . When efficient acceptors, like maltose or isomaltose, are added to the reaction medium, glucansucrase catalyzes the synthesis of low molecular weight oligosaccharides instead of high molecular weight glucan .

Result of Action

D-Leucrose has been shown to have significant effects on metabolic changes induced by a high-fat diet that leads to obesity . Supplementation with D-Leucrose improved fasting blood glucose levels and hepatic triglyceride content . It also reduced mRNA levels of lipogenesis-related genes, including peroxisome proliferator-activated receptor γ, sterol regulatory element binding protein 1C, and fatty acid synthase in high-fat diet mice . Conversely, mRNA levels of β oxidation-related genes, such as carnitine palmitoyltransferase 1A and acyl CoA oxidase, returned to control levels with D-Leucrose supplementation .

Action Environment

The action of D-Leucrose can be influenced by various environmental factors. For instance, the presence of efficient acceptors can shift the action of glucansucrases from synthesizing high molecular weight glucans to low molecular weight oligosaccharides . Additionally, the concentration of sucrose in the reaction medium can influence the polymerization reaction . High concentrations of sucrose inhibit the polymerization reaction, stimulating an alternative isomerization reaction leading to the production of sucrose isomers, such as leucrose .

未来方向

D-Leucrose and other naturally occurring sucrose isomers are considered potential alternatives to sucrose due to their suitable sweetness, potential physiological benefits, and feasible production processes . They have potential applications in chronic diseases management, anti-inflammatory supplement, prebiotic dietary supplement, and stabilizing agent .

生化分析

Biochemical Properties

D-Leucrose plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, the glucansucrase enzyme of the probiotic bacterium Lactobacillus reuteri 121 catalyzes the synthesis of the exopolysaccharide (EPS) reuteran from sucrose . At high sucrose concentrations, D-Leucrose is synthesized, using the accumulated fructose as an acceptor .

Cellular Effects

It is known that D-Leucrose can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of D-Leucrose involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, the glucansucrase enzyme of Lactobacillus reuteri 121 interacts with D-Leucrose to synthesize the EPS reuteran .

Metabolic Pathways

D-Leucrose is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can have effects on metabolic flux or metabolite levels .

属性

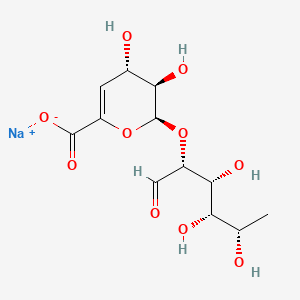

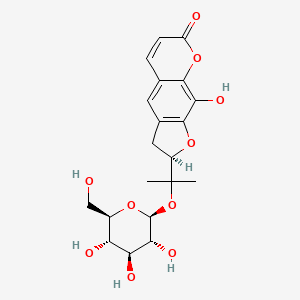

IUPAC Name |

(2R,3S,4S,5R)-2-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,3,4-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11/c13-1-4-6(15)8(17)9(18)11(22-4)23-5-2-21-12(20,3-14)10(19)7(5)16/h4-11,13-20H,1-3H2/t4-,5-,6-,7-,8+,9-,10+,11-,12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPFGFRMPGVDDGE-GWRCVIBKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)(CO)O)O)O)OC2C(C(C(C(O2)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

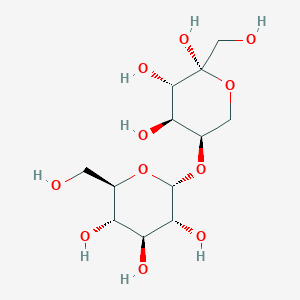

Isomeric SMILES |

C1[C@H]([C@H]([C@@H]([C@](O1)(CO)O)O)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S,8R,9S,11R,13S,14S,15R,16S)-7-Ethyl-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecane-2,11,14-triol](/img/structure/B1674739.png)